molecular formula C22H19N3O2S B2980806 N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207002-88-7

N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2980806
CAS No.: 1207002-88-7
M. Wt: 389.47
InChI Key: YETQRNANMXFZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Preparation and Characterization : A study by Kerru et al. (2019) discusses the preparation of a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds were characterized using IR, 1H NMR, 13C NMR, and LC–MS spectral analyses (Kerru et al., 2019).

  • Antibacterial Potency : The same study found that some compounds exhibited significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia. The minimum inhibitory concentrations (MICs) ranged from 3.25–6.25 μg/mL, compared with the standard Gentamicin (Kerru et al., 2019).

  • Antifungal Potency : The same compounds also demonstrated antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans with MICs comparable to Fluconazole (Kerru et al., 2019).

Dual Inhibitor Properties

  • Dual Inhibitor of TS and DHFR : Gangjee et al. (2008) synthesized compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds demonstrated moderate potency against human TS and were identified as potential antitumor agents (Gangjee et al., 2008).

Other Research Applications

  • Histone Deacetylase Inhibition : A compound related to N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, described by Zhou et al. (2008), is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound has shown promise as an anticancer drug (Zhou et al., 2008).

  • Anticancer Agents : Hafez and El-Gazzar (2017) synthesized derivatives of thieno[3,2-d]pyrimidine and found that many of them displayed potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Antimicrobial Agents : Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones derivatives as antimicrobial agents. These compounds showed good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Properties

IUPAC Name

N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-7-9-16(10-8-14)17-12-28-21-20(17)23-13-25(22(21)27)11-19(26)24-18-6-4-3-5-15(18)2/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETQRNANMXFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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